2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety, a thiazole ring, and a 3-methoxyphenyl acetamide group. The benzodioxin core is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-28-17-4-2-3-14(9-17)24-21(27)13-32-22-25-16(12-31-22)11-20(26)23-15-5-6-18-19(10-15)30-8-7-29-18/h2-6,9-10,12H,7-8,11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATUEWDLYIUFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved by reacting 3,4-dihydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reactions: The benzodioxin and thiazole intermediates are then coupled using a carbamoylation reaction, where the benzodioxin derivative is reacted with an isocyanate to form the carbamoyl intermediate.
Final Assembly: The final step involves the reaction of the carbamoyl intermediate with 3-methoxyphenylacetic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or methoxyphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance:
- Thiazole derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells .
- The benzodioxin component has been linked to apoptosis induction in cancer cells .
Antimicrobial Properties
Studies suggest that thiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound may serve as a scaffold for developing new antibiotics targeting resistant strains .
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects due to the compound's ability to modulate neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases .
Case Study 1: Anticancer Research
A study evaluated the efficacy of thiazole derivatives in inhibiting cancer cell proliferation. The results demonstrated that compounds with similar structural features to this compound significantly reduced viability in Caco-2 colon cancer cells by up to 70% compared to control groups .
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the thiazole ring could enhance efficacy .
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxin and thiazole rings can interact with enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, biological activities, and synthesis strategies.
Structural and Functional Analogues
Key Observations
Thiazole vs. Thiadiazole Cores: The target compound and 17a share a thiazole ring, whereas ECHEMI-2022 incorporates a thiadiazole. The sulfanyl group in the target compound may improve redox stability compared to sulfonamide-based analogs like 7l .
Substituent Effects on Bioactivity: 17a’s cyclopentylamine and methylsulfonyl groups confer selectivity for CDK9 inhibition, likely through hydrophobic pocket interactions . The target compound’s 3-methoxyphenyl group could enhance blood-brain barrier penetration or modulate kinase selectivity. In 7l, the 3,5-dimethylphenyl and sulfonamide groups correlate with potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans) and low hemolytic activity (<5%) .
Synthetic Strategies: 17a was synthesized via nucleophilic substitution of methylsulfonyl-thiazole with cyclopentylamine in dioxane .
Research Findings and Implications
- Kinase Inhibition Potential: Structural parallels to 17a suggest the target compound may inhibit CDK9 or related kinases, though the 3-methoxyphenyl group could shift selectivity toward other targets (e.g., MAPK or EGFR) .
- Antimicrobial Activity : The benzodioxin-thiazole scaffold in the target compound mirrors 7l ’s sulfonamide derivatives, indicating possible efficacy against resistant pathogens. Further testing against Gram-positive bacteria and fungi is warranted .
- Physicochemical Properties : The methoxy group may enhance aqueous solubility compared to 17a ’s cyclopentylamine, while the thiazole-sulfanyl linkage could reduce metabolic degradation relative to ester or amide-based analogs .
Biological Activity
The compound 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzodioxin moiety : Known for its biological activity.
- Thiazole ring : Associated with antimicrobial properties.
- Methoxyphenyl group : Potentially enhances interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 378.46 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzodioxin structures often exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated that certain modifications could enhance activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 2 µg/mL |
| Compound B | E. faecium | 4 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
These findings suggest that the thiazole component in our compound may contribute to similar antimicrobial effects.
Anticancer Activity
The anticancer potential of benzodioxin derivatives has been explored in various studies. For instance, compounds with similar structures have shown promising results against cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). One study reported that thiazole derivatives exhibited significant cytotoxicity against these cell lines, with viability reductions of up to 60% at specific concentrations .
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | Viability (%) at 10 µM |
|---|---|---|
| Compound D | Caco-2 | 39.8 |
| Compound E | A549 | 55.4 |
| Compound F | MCF7 | 44.3 |
The biological activity of the compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may disrupt bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound could trigger apoptotic pathways, leading to cell death.
- Antioxidant Properties : The benzodioxin moiety may contribute to antioxidant activity, reducing oxidative stress in cells .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to our target molecule:
- Thiazole Derivatives Against MRSA : A study demonstrated that specific thiazole derivatives achieved MIC values comparable to established antibiotics like vancomycin .
- Benzodioxin Compounds in Cancer Therapy : Research indicated that benzodioxin-containing compounds showed enhanced anticancer activity due to their ability to induce apoptosis in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
